molecular formula C8H3BrF2 B2583631 2-Bromo-5-ethynyl-1,3-difluorobenzene CAS No. 2305621-52-5

2-Bromo-5-ethynyl-1,3-difluorobenzene

Cat. No.: B2583631
CAS No.: 2305621-52-5
M. Wt: 217.013
InChI Key: AIKYHRWROQUPDG-UHFFFAOYSA-N
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Description

2-Bromo-5-ethynyl-1,3-difluorobenzene is an organic compound with the molecular formula C8H3BrF2. It is an aromatic molecule containing a bromine atom, an ethynyl group, and two fluorine atoms on a benzene ring. This compound is used extensively in scientific research due to its unique chemical and physical properties.

Scientific Research Applications

2-Bromo-5-ethynyl-1,3-difluorobenzene is a versatile material used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique chemical properties.

    Material Science: It is utilized in the creation of advanced materials with specific electronic and optical properties.

Safety and Hazards

The safety information for 2-Bromo-5-ethynyl-1,3-difluorobenzene indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray .

Preparation Methods

The preparation of 2-Bromo-5-ethynyl-1,3-difluorobenzene typically involves synthetic routes that include electrophilic aromatic substitution reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.

Chemical Reactions Analysis

2-Bromo-5-ethynyl-1,3-difluorobenzene undergoes various types of chemical reactions, including:

    Sonogashira Coupling: The ethynyl group allows for potential coupling with aryl or vinyl halides under Sonogashira coupling conditions to form extended conjugated systems.

    Halogen-Metal Exchange: The bromine atom can undergo halogen-metal exchange with strong organometallic reagents, enabling further functionalization of the aromatic ring.

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and bases such as triethylamine. Major products formed from these reactions include extended conjugated systems and various functionalized aromatic compounds.

Mechanism of Action

its chemical reactivity is influenced by the presence of electron-withdrawing groups (bromine and fluorine atoms) and the ethynyl group, which can participate in various coupling reactions.

Comparison with Similar Compounds

2-Bromo-5-ethynyl-1,3-difluorobenzene can be compared with other similar compounds such as:

    2-Bromo-5-fluoro-1,3-dimethylbenzene: This compound has a similar structure but with methyl groups instead of an ethynyl group.

    2-Bromo-5-chloro-1,3-difluorobenzene: This compound has a chlorine atom instead of an ethynyl group.

The uniqueness of this compound lies in the presence of the ethynyl group, which introduces potential for various coupling reactions and enhances its utility in organic synthesis.

Properties

IUPAC Name

2-bromo-5-ethynyl-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF2/c1-2-5-3-6(10)8(9)7(11)4-5/h1,3-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKYHRWROQUPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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